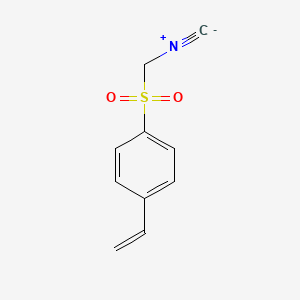
1-Ethenyl-4-(isocyanomethanesulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-(isocyanomethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with an ethenyl group and an isocyanomethanesulfonyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-4-(isocyanomethanesulfonyl)benzene typically involves the following steps:
Formation of the Benzene Derivative: The benzene ring is first functionalized with an ethenyl group through a process such as Friedel-Crafts alkylation.
Introduction of the Isocyanomethanesulfonyl Group: This step involves the reaction of the ethenylbenzene derivative with isocyanomethanesulfonyl chloride under controlled conditions to introduce the isocyanomethanesulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents may also be optimized to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-4-(isocyanomethanesulfonyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkane derivatives
Substitution: Nitro, sulfonyl, and halogenated benzene derivatives
Aplicaciones Científicas De Investigación
1-Ethenyl-4-(isocyanomethanesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-4-(isocyanomethanesulfonyl)benzene involves its interaction with specific molecular targets and pathways. The isocyanomethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethenyl-4-ethylbenzene: Similar structure but lacks the isocyanomethanesulfonyl group.
1-Ethenyl-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of isocyanomethanesulfonyl.
1-Ethenyl-4-(chloromethanesulfonyl)benzene: Similar structure but with a chloromethanesulfonyl group.
Uniqueness
1-Ethenyl-4-(isocyanomethanesulfonyl)benzene is unique due to the presence of the isocyanomethanesulfonyl group, which imparts distinct chemical reactivity and potential bioactivity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
91891-07-5 |
|---|---|
Fórmula molecular |
C10H9NO2S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
1-ethenyl-4-(isocyanomethylsulfonyl)benzene |
InChI |
InChI=1S/C10H9NO2S/c1-3-9-4-6-10(7-5-9)14(12,13)8-11-2/h3-7H,1,8H2 |
Clave InChI |
LNJJVHZGIWKPEQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
methyl}benzoate](/img/structure/B14359060.png)
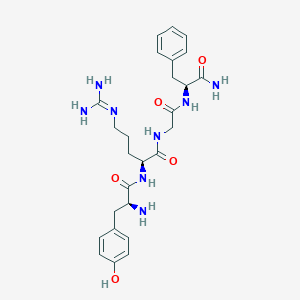
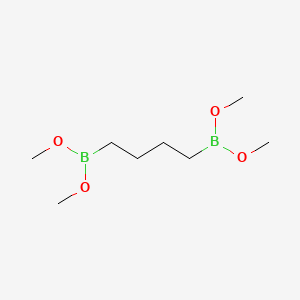

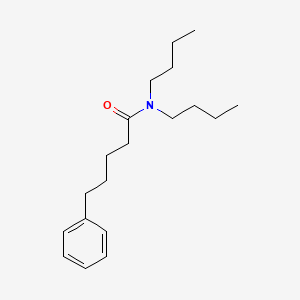
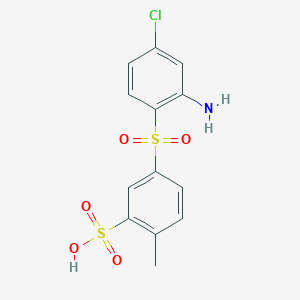
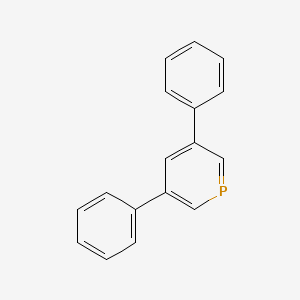



![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
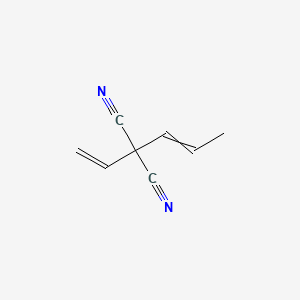
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
